molecular formula C24H21N3O5 B10985075 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B10985075
M. Wt: 431.4 g/mol
InChI Key: ZFSGFNMJKCSFAO-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound known for its diverse biological activities. This compound is part of the isoindoline-1,3-dione family, which is recognized for its potential in medicinal chemistry, particularly as inhibitors of enzymes like acetylcholinesterase (AChE) involved in neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenethylamine with phthalic anhydride to form the isoindoline-1,3-dione core. This intermediate is then reacted with pyridine-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The isoindoline-1,3-dione core can be reduced to isoindoline.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Isoindoline derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase (AChE). By binding to the active site of AChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where increased acetylcholine levels can help mitigate cognitive decline .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-(pyridin-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its dual functional groups (isoindoline-1,3-dione and pyridine) that contribute to its potent enzyme inhibition properties. This makes it a valuable compound in medicinal chemistry for developing treatments for neurodegenerative diseases.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-N-pyridin-2-ylisoindole-5-carboxamide

InChI

InChI=1S/C24H21N3O5/c1-31-19-9-6-15(13-20(19)32-2)10-12-27-23(29)17-8-7-16(14-18(17)24(27)30)22(28)26-21-5-3-4-11-25-21/h3-9,11,13-14H,10,12H2,1-2H3,(H,25,26,28)

InChI Key

ZFSGFNMJKCSFAO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=N4)OC

Origin of Product

United States

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